Dihydropedicin
Overview
Description
Dihydropedicin is a compound confirmed by NMR . It contains a total of 45 bonds; 25 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 2 aromatic hydroxyls, and 3 aromatic ethers .
Synthesis Analysis
The synthesis of Dihydropedicin might involve the use of 1,4-Dihydropyridine (1,4-DHP), a notable organic scaffold with diverse pharmaceutical applications . The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies . A method to access 1,4-dihydropyridine-type motifs from readily available pyridines through direct dearomatization by amine borane has also been developed .Molecular Structure Analysis
The molecular structure of Dihydropedicin includes 45 bonds in total, with 25 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 2 aromatic hydroxyls, and 3 aromatic ethers .Scientific Research Applications
Anti-Inflammatory Properties
Dihydropedicin derivatives, such as difengpienol C isolated from Illicium difengpi, have shown significant anti-inflammatory activity. This compound inhibits nitric oxide, interleukin 6, and tumor necrosis factor α production, and suppresses mRNA transcription of inducible nitric oxide synthase, interleukin 6, and tumor necrosis factor α. It also blocks the activation of the TLR4/MyD88/NF-κB signaling pathway, indicating its potential as an anti-inflammatory drug candidate (Li et al., 2021).
Neuroprotective Potential
Research indicates that dihydropyridine calcium channel blockers (DiCCBs) may protect against Parkinson's disease. A study in Denmark found a reduced risk of Parkinson's disease among DiCCB users, particularly in older patients. This suggests that DiCCBs might have neuroprotective effects (Pasternak et al., 2012).
Therapeutic Applications in Cardiovascular Diseases
Dihydropyridines (DHPs) have been identified as key agents in the treatment of cardiovascular diseases due to their calcium-channel-modulating properties. They are particularly important in treating hypertension and have potential as multidrug-resistance-reversing agents in cancer chemotherapy (Edraki et al., 2009).
Antioxidant Activity
Some dihydropyridine derivatives have demonstrated significant antioxidant activity. This property correlates with their lipophilicity, as shown in studies involving lipid peroxidation inhibition (Sakamoto et al., 1993).
Potential in Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is crucial in the metabolic catabolism of chemotherapeutic agents like 5-fluorouracil. Studies on DPD and its gene locus mutations are relevant to understanding the toxicities experienced by patients undergoing chemotherapy with these agents (Yen & McLeod, 2007).
Medicinal and Synthetic Importance
The 1,4-dihydropyridine (1,4-DHP) motif serves as a fundamental structure in several approved drugs and is significant in the synthesis of medicinal compounds and natural products. Recent advances in synthesizing these compounds provide insights into their diverse biological applications (Sharma & Singh, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-8,20-21H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHRZJVVWOTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydropedicin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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